molecular formula C15H15N3O3S B3856084 2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide

2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B3856084
M. Wt: 317.4 g/mol
InChI Key: OUFIWFMTINSGQF-RQZCQDPDSA-N
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Description

2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a thiophene ring, and a hydrazinecarbonyl moiety, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves the reaction of phenoxyacetic acid with thiophene-2-carbaldehyde and hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, this compound has been shown to inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. It may also interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)acetamide
  • 2-Phenoxy-N-({N’-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-Phenoxy-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with distinct physical properties.

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14(18-17-9-13-7-4-8-22-13)10-16-15(20)11-21-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFIWFMTINSGQF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17415822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide

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